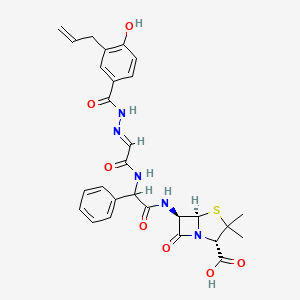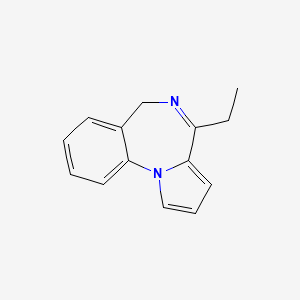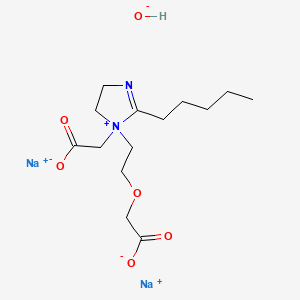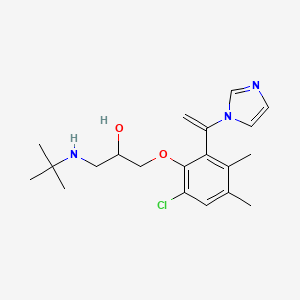
3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylamino group, a chlorinated aromatic ring, and an imidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol typically involves multiple steps:
Formation of the Aromatic Core: The aromatic core can be synthesized through a Friedel-Crafts alkylation reaction, where 2-chloro-4,5-dimethylphenol is alkylated with a suitable vinyl precursor.
Introduction of the Imidazole Group: The vinyl group is then functionalized with an imidazole ring through a nucleophilic substitution reaction.
Attachment of the Propanol Chain: The propanol chain is introduced via an etherification reaction, linking the aromatic core to the propanol moiety.
Addition of the tert-Butylamino Group: Finally, the tert-butylamino group is added through a reductive amination reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol and aromatic moieties, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic chlorinated group, potentially leading to dechlorination or hydrogenation products.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or quinones, while reduction could produce dechlorinated or hydrogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biological macromolecules, such as proteins and nucleic acids, are of interest. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
Medically, the compound might be explored for its pharmacological properties. Its structural features suggest potential activity as a beta-blocker or an anti-inflammatory agent, although further research is needed to confirm these effects.
Industry
In industry, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it a candidate for various applications, from drug development to material science.
作用机制
The mechanism by which 3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol exerts its effects likely involves interactions with specific molecular targets. These could include:
Beta-Adrenergic Receptors: The tert-butylamino group suggests potential activity as a beta-blocker, inhibiting the action of adrenaline and noradrenaline.
Enzymes: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptors: The imidazole moiety could interact with various receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Propranolol: A well-known beta-blocker with a similar propanolamine structure.
Metoprolol: Another beta-blocker with a comparable tert-butylamino group.
Clonidine: Shares the imidazole ring, used as an antihypertensive agent.
Uniqueness
What sets 3-(tert-Butylamino)-1-(2-chloro-4,5-dimethyl-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol apart is its combination of structural features, which could confer unique pharmacological properties. The presence of both the imidazole ring and the chlorinated aromatic core might result in distinct biological activities not seen in similar compounds.
属性
CAS 编号 |
85128-18-3 |
|---|---|
分子式 |
C20H28ClN3O2 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-[6-chloro-2-(1-imidazol-1-ylethenyl)-3,4-dimethylphenoxy]propan-2-ol |
InChI |
InChI=1S/C20H28ClN3O2/c1-13-9-17(21)19(26-11-16(25)10-23-20(4,5)6)18(14(13)2)15(3)24-8-7-22-12-24/h7-9,12,16,23,25H,3,10-11H2,1-2,4-6H3 |
InChI 键 |
JEZSFPSHLDVUFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C(=C)N2C=CN=C2)OCC(CNC(C)(C)C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



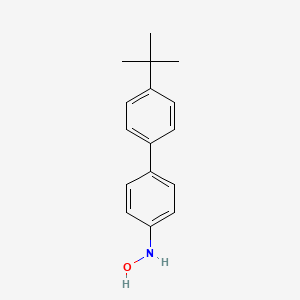
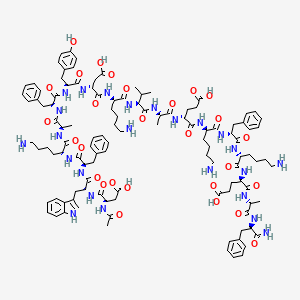

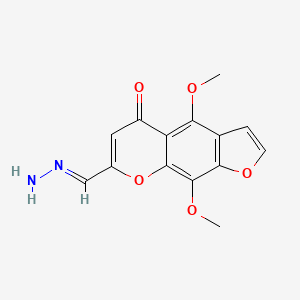
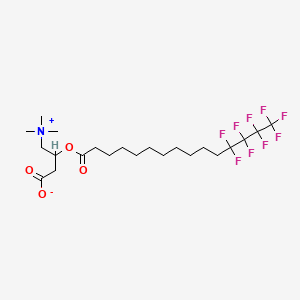
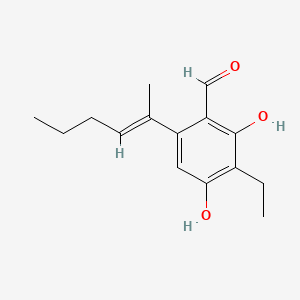
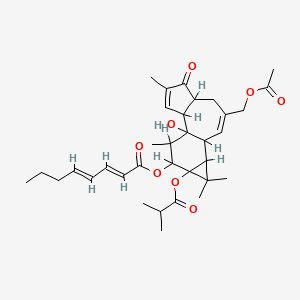
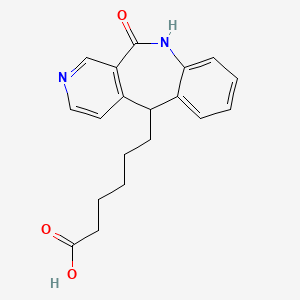

![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
